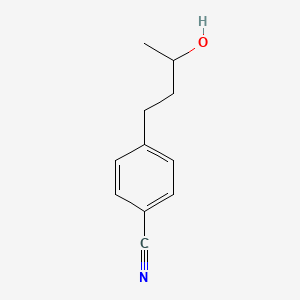
4-(3-Hydroxybutyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Hydroxybutyl)benzonitrile: is an organic compound with the molecular formula C11H13NO It features a benzonitrile core substituted with a hydroxybutyl group at the para position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Hydroxybutyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-bromobenzonitrile with 3-hydroxybutyl magnesium bromide in the presence of a catalyst. The reaction typically occurs under an inert atmosphere and requires careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of green chemistry principles, such as employing ionic liquids as solvents and catalysts, has been explored to enhance the sustainability of the production process .
化学反応の分析
Types of Reactions: 4-(3-Hydroxybutyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-(3-oxobutyl)benzonitrile.
Reduction: The nitrile group can be reduced to an amine, yielding 4-(3-hydroxybutyl)benzylamine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: 4-(3-oxobutyl)benzonitrile
Reduction: 4-(3-hydroxybutyl)benzylamine
Substitution: Various ethers or esters depending on the substituent introduced.
科学的研究の応用
4-(3-Hydroxybutyl)benzonitrile has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Research into its potential as a pharmaceutical intermediate for the development of new drugs is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(3-Hydroxybutyl)benzonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile group can participate in nucleophilic addition reactions, modifying the activity of enzymes and receptors. These interactions can affect various biochemical pathways, leading to diverse biological effects .
類似化合物との比較
- 4-(3-Hydroxyphenyl)benzonitrile
- 4-(3-Hydroxybutyl)-2-iodobenzonitrile
- 4-(3-Hydroxybutyl)-4,4-dimethyl-2,5-dioxo-1-imidazolidinyl]-2-iodobenzonitrile
Comparison: 4-(3-Hydroxybutyl)benzonitrile is unique due to the presence of both a hydroxyl and a nitrile group, which allows it to participate in a wide range of chemical reactions. Compared to 4-(3-Hydroxyphenyl)benzonitrile, it has a longer aliphatic chain, which can influence its solubility and reactivity.
特性
分子式 |
C11H13NO |
|---|---|
分子量 |
175.23 g/mol |
IUPAC名 |
4-(3-hydroxybutyl)benzonitrile |
InChI |
InChI=1S/C11H13NO/c1-9(13)2-3-10-4-6-11(8-12)7-5-10/h4-7,9,13H,2-3H2,1H3 |
InChIキー |
BNZWVOLQLKAQJX-UHFFFAOYSA-N |
正規SMILES |
CC(CCC1=CC=C(C=C1)C#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-ol](/img/structure/B13517715.png)
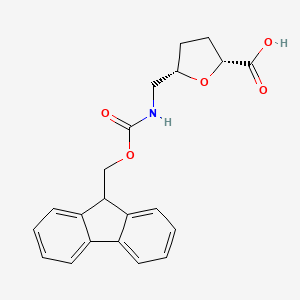
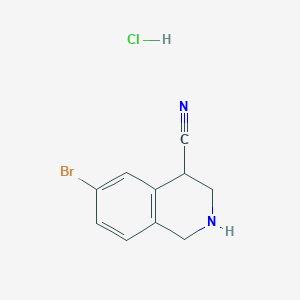
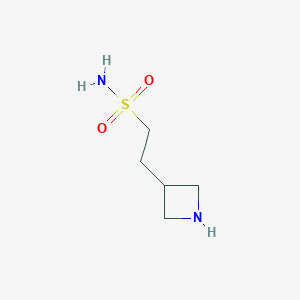
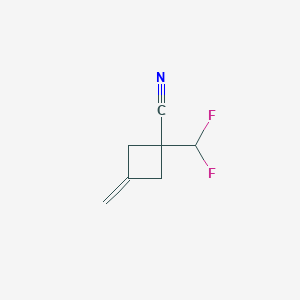
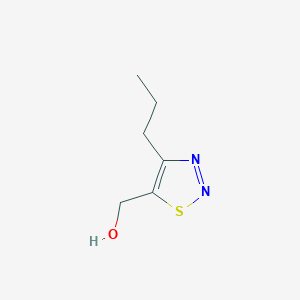
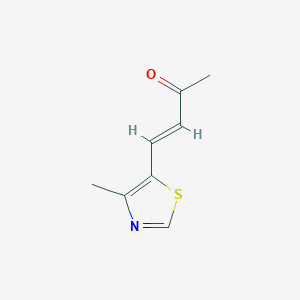
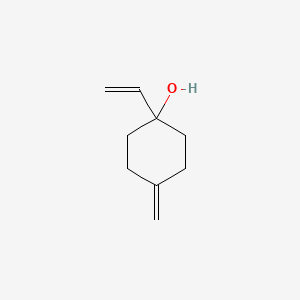
![rac-(1R,2S,4S)-6-oxobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13517753.png)

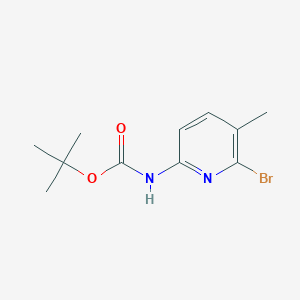
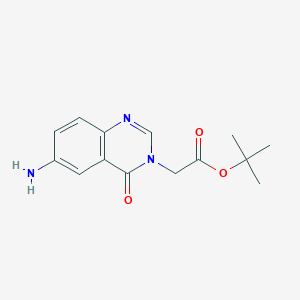
![Benzyl(methyl)[1-(methylamino)propan-2-yl]amine](/img/structure/B13517781.png)
